molecular formula C22H25NO4 B14337616 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 106028-59-5

2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14337616
CAS No.: 106028-59-5
M. Wt: 367.4 g/mol
InChI Key: FPAGYJLRZCQLJU-UHFFFAOYSA-N
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Description

2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentylpropyl group, an amino group, and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentylpropylamine. This is followed by the introduction of the hydroxybenzoyl group through a series of reactions, including acylation and amination. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(3-Cyclohexylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
  • 2-{4-[(3-Cyclopropylpropyl)amino]-2-hydroxybenzoyl}benzoic acid
  • 2-{4-[(3-Cyclobutylpropyl)amino]-2-hydroxybenzoyl}benzoic acid

Uniqueness

Compared to similar compounds, 2-{4-[(3-Cyclopentylpropyl)amino]-2-hydroxybenzoyl}benzoic acid stands out due to its specific cyclopentylpropyl group, which imparts unique steric and electronic properties. These properties influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research domains.

Properties

CAS No.

106028-59-5

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-(3-cyclopentylpropylamino)-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C22H25NO4/c24-20-14-16(23-13-5-8-15-6-1-2-7-15)11-12-19(20)21(25)17-9-3-4-10-18(17)22(26)27/h3-4,9-12,14-15,23-24H,1-2,5-8,13H2,(H,26,27)

InChI Key

FPAGYJLRZCQLJU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCNC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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